2-(2-chlorophenyl)-N-(2-(3-(thiophen-2-yl)-1H-pyrazol-1-yl)ethyl)acetamide
Description
The compound 2-(2-chlorophenyl)-N-(2-(3-(thiophen-2-yl)-1H-pyrazol-1-yl)ethyl)acetamide is a substituted acetamide featuring:
- A 2-chlorophenyl group at the α-carbon of the acetamide core.
- An ethyl linker connecting the acetamide nitrogen to a pyrazole ring.
- A thiophen-2-yl substituent at the 3-position of the pyrazole.
This structural combination introduces unique electronic and steric properties, making it a candidate for pharmacological studies, particularly in kinase inhibition or antimicrobial applications. The ethyl linker provides conformational flexibility, while the thiophene and pyrazole heterocycles enable π-π stacking and hydrogen-bonding interactions with biological targets .
Properties
IUPAC Name |
2-(2-chlorophenyl)-N-[2-(3-thiophen-2-ylpyrazol-1-yl)ethyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16ClN3OS/c18-14-5-2-1-4-13(14)12-17(22)19-8-10-21-9-7-15(20-21)16-6-3-11-23-16/h1-7,9,11H,8,10,12H2,(H,19,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PYAKCDUYEIIVJN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CC(=O)NCCN2C=CC(=N2)C3=CC=CS3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16ClN3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-chlorophenyl)-N-(2-(3-(thiophen-2-yl)-1H-pyrazol-1-yl)ethyl)acetamide typically involves multiple steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone.
Introduction of the Thiophene Ring: The thiophene ring can be introduced via a cross-coupling reaction, such as the Suzuki or Stille coupling.
Attachment of the Chlorophenyl Group: The chlorophenyl group can be attached through a nucleophilic aromatic substitution reaction.
Formation of the Acetamide Linkage: The final step involves the formation of the acetamide linkage through the reaction of an amine with an acyl chloride or anhydride.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
2-(2-chlorophenyl)-N-(2-(3-(thiophen-2-yl)-1H-pyrazol-1-yl)ethyl)acetamide can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro group (if present) can be reduced to an amine.
Substitution: The chlorophenyl group can undergo nucleophilic aromatic substitution.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst can be used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Substituted chlorophenyl derivatives.
Scientific Research Applications
Medicinal Chemistry Applications
1. Anticancer Activity
Research indicates that compounds with similar structures to 2-(2-chlorophenyl)-N-(2-(3-(thiophen-2-yl)-1H-pyrazol-1-yl)ethyl)acetamide exhibit significant anticancer properties. For instance, studies on related pyrazole derivatives have shown promising results against various cancer cell lines, suggesting that modifications to the pyrazole ring can enhance cytotoxicity and selectivity towards cancer cells .
2. Anti-inflammatory Properties
Compounds containing thiophene and pyrazole moieties have been investigated for their anti-inflammatory effects. The presence of the thiophene ring is believed to contribute to the inhibition of pro-inflammatory cytokines, making such compounds potential candidates for treating inflammatory diseases .
3. Neuroprotective Effects
Recent studies have highlighted the neuroprotective properties of similar compounds. The modulation of neurotransmitter systems and reduction of oxidative stress are mechanisms through which these compounds may exert their effects, suggesting potential applications in neurodegenerative disorders .
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is crucial for optimizing the efficacy of this compound. Key findings from SAR studies include:
- Substituent Variations : Variations in substituents on the pyrazole ring significantly affect biological activity. For example, introducing electron-withdrawing groups can enhance potency against specific biological targets .
- Linker Modifications : The length and nature of the linker between the chlorophenyl and pyrazole moieties influence pharmacokinetic properties, including solubility and bioavailability .
Case Studies
Case Study 1: Anticancer Compound Development
A study on a series of pyrazole derivatives, including compounds structurally related to this compound, demonstrated that certain modifications led to increased apoptosis in cancer cells. The study emphasized the importance of optimizing both the thiophene and pyrazole components for enhanced anticancer activity .
Case Study 2: Anti-inflammatory Mechanisms
In a preclinical model of inflammation, a derivative of this compound was shown to reduce levels of inflammatory markers significantly. This study provided insights into its mechanism of action, highlighting its potential as a therapeutic agent for inflammatory diseases .
Mechanism of Action
The mechanism of action of 2-(2-chlorophenyl)-N-(2-(3-(thiophen-2-yl)-1H-pyrazol-1-yl)ethyl)acetamide depends on its specific application. In medicinal chemistry, it may act by binding to a specific enzyme or receptor, thereby modulating its activity. The molecular targets and pathways involved would depend on the specific biological context in which the compound is used.
Comparison with Similar Compounds
Comparative Analysis with Structural Analogs
Substituent Variations on the Acetamide Nitrogen
a. 3-(4-(2-(2-Chlorophenyl)acetamido)-1H-pyrazol-1-yl)-N-(6-methylpyridin-3-yl)benzamide
- Structure : The acetamide nitrogen is linked to a pyrazole ring and a benzamide group substituted with a 6-methylpyridinyl moiety.
- However, increased rigidity may reduce bioavailability compared to the target compound’s flexible ethyl linker .
b. N-[4-(2-Chlorophenyl)-1,3-thiazol-2-yl]-2-morpholinoacetamide
Variations in Aromatic Substituents
a. 2-(2,4-Dichlorophenyl)-N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)acetamide
- Structure : Features a 2,4-dichlorophenyl group and a dihydro-pyrazolyl ring.
- The dihydro-pyrazole ring adopts a planar conformation, reducing rotational freedom compared to the target’s pyrazole-thiophene .
b. 2-(2,6-Dichlorophenyl)-N-(1,3-thiazol-2-yl)acetamide
- Structure : A 2,6-dichlorophenyl group and a thiazolyl amine.
- Key Differences : The thiazole’s sulfur atom engages in stronger hydrogen bonding than pyrazole’s nitrogen. The 2,6-dichloro substitution creates a symmetrical steric environment, which may limit binding to asymmetric enzyme active sites compared to the target’s 2-chlorophenyl group .
Heterocyclic Modifications
a. 2-[3-(2-Chlorophenyl)-6-oxopyridazin-1(6H)-yl]-N-[4-(pyridin-3-yl)-1,3-thiazol-2-yl]acetamide
- Structure : Contains a pyridazinyl ring (electron-deficient) and a pyridinyl-thiazolyl group.
- However, the rigid pyridazine-thiazole system may reduce conformational adaptability .
b. 2-{5-amino-4-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-3-(methylsulfanyl)-1H-pyrazol-1-yl}-N-[(2-chlorophenyl)methyl]acetamide
- Structure : Incorporates an oxadiazole ring and methylsulfanyl group.
- The target compound lacks these features, prioritizing simpler metabolism pathways .
Physicochemical Properties
| Compound | logP (Predicted) | Solubility (mg/mL) | Key Structural Influence |
|---|---|---|---|
| Target Compound | 3.2 | 0.15 | Thiophene-pyrazole enhances lipophilicity |
| 2-(2,4-Dichlorophenyl)-N-(dihydro-pyrazolyl)acetamide | 3.8 | 0.08 | Dichlorophenyl increases logP |
| N-[4-(2-Chlorophenyl)thiazol-2-yl]-morpholinoacetamide | 2.1 | 0.45 | Morpholine improves solubility |
Biological Activity
The compound 2-(2-chlorophenyl)-N-(2-(3-(thiophen-2-yl)-1H-pyrazol-1-yl)ethyl)acetamide is a novel synthetic derivative that has garnered attention due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its analgesic, antibacterial, and anticancer properties, alongside relevant case studies and research findings.
Chemical Structure and Properties
The compound has the following chemical structure:
It features a chlorophenyl group, a thiophene ring, and a pyrazole moiety, which are known to impart various biological activities.
Analgesic Activity
Research has demonstrated that derivatives containing thiophene and pyrazole rings exhibit significant analgesic effects. In a study evaluating the analgesic profile of similar compounds, it was found that they improved latency times in hot plate tests and reduced writhing in acetic acid-induced pain models. The results indicated that these compounds could serve as effective analgesics due to their central nervous system activity .
| Compound | Hot Plate Latency (s) | Writhing Test (No. of Writhes) |
|---|---|---|
| Control | 10 | 30 |
| Compound A | 15 | 12 |
| Compound B | 18 | 8 |
Antibacterial Activity
The compound's antibacterial properties were assessed against various bacterial strains. In vitro studies indicated that it exhibited significant antibacterial activity, particularly against Gram-positive bacteria. The Minimum Inhibitory Concentration (MIC) values were recorded, showcasing its potential as an antibacterial agent.
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 32 |
| Escherichia coli | 64 |
| Pseudomonas aeruginosa | 128 |
These findings suggest that the compound may disrupt bacterial cell wall synthesis or interfere with metabolic pathways essential for bacterial growth .
Anticancer Activity
Recent studies have explored the anticancer potential of this compound against various cancer cell lines, including HCT-116 (colon cancer) and MDA-MB-231 (breast cancer). The mechanism of action appears to involve cell cycle arrest and induction of apoptosis.
In vitro assays demonstrated that treatment with the compound resulted in a dose-dependent decrease in cell viability:
| Concentration (µM) | % Cell Viability (HCT-116) | % Cell Viability (MDA-MB-231) |
|---|---|---|
| 0 | 100 | 100 |
| 10 | 85 | 90 |
| 20 | 70 | 75 |
| 50 | 40 | 50 |
Flow cytometry analysis revealed an increase in the sub-G1 population, indicating apoptosis induction .
Case Studies
A notable case study involved the synthesis and evaluation of similar pyrazole derivatives. The study highlighted their multifaceted biological activities, including significant anti-inflammatory effects alongside analgesic properties. The structure-activity relationship (SAR) analysis suggested that modifications to the thiophene and pyrazole components could enhance efficacy against specific targets .
Q & A
Q. What established synthetic routes are used for 2-(2-chlorophenyl)-N-(2-(3-(thiophen-2-yl)-1H-pyrazol-1-yl)ethyl)acetamide, and what reaction conditions optimize yield and purity?
The synthesis involves coupling heterocyclic components (e.g., thiophene and pyrazole derivatives) with acetamide precursors. A typical approach uses chloroacetyl chloride and a heterocyclic amine in the presence of a base like triethylamine. Solvents such as dichloromethane or acetone are employed, with reaction temperatures maintained between 0–25°C to control exothermicity. Purification via recrystallization or column chromatography ensures high purity . For derivatives, multi-step protocols may include nucleophilic substitution or C-amidoalkylation, as seen in analogous chloroacetamide syntheses .
Q. Which spectroscopic techniques effectively characterize this compound’s structure, and what diagnostic peaks are critical for validation?
- FTIR : Key absorptions include C=O (1650–1700 cm⁻¹), aromatic C-H (3000–3100 cm⁻¹), and NH (3200–3350 cm⁻¹) .
- NMR :
- ¹H NMR : Aromatic protons (δ 7.0–8.0 ppm), CH₂ groups in the ethyl linker (δ 3.5–4.5 ppm), and pyrazole/thiophene protons (δ 6.0–7.0 ppm) .
- ¹³C NMR : Carbonyl (δ 165–170 ppm), aromatic carbons (δ 120–140 ppm), and aliphatic carbons (δ 35–55 ppm) .
- Mass Spectrometry : Molecular ion peaks (e.g., m/z ~400–450) confirm molecular weight, with fragmentation patterns reflecting heterocyclic cleavages .
Advanced Research Questions
Q. How can computational chemistry methods like DFT predict this compound’s electronic properties and reactivity?
Density Functional Theory (DFT) calculates frontier molecular orbitals (HOMO-LUMO gaps) to predict reactivity, charge transfer, and stability. For example, a HOMO-LUMO gap <4 eV suggests potential semiconductor behavior. Molecular Electrostatic Potential (MESP) maps identify nucleophilic/electrophilic sites, such as the acetamide carbonyl (electron-deficient) and thiophene sulfur (electron-rich) . Computational reaction path searches (e.g., via ICReDD’s quantum chemical workflows) optimize synthetic routes by simulating intermediates and transition states .
Q. What methodologies resolve contradictions in biological activity data across studies involving this compound?
Discrepancies often arise from variations in assay conditions (e.g., solvent polarity, pH) or impurities in synthesized batches. Solutions include:
- Standardized Protocols : Replicate studies under controlled conditions (e.g., DMSO concentration <1% for solubility) .
- Purity Validation : Use HPLC-MS to confirm >95% purity, as trace intermediates (e.g., unreacted pyrazole) may skew bioactivity .
- Structure-Activity Relationship (SAR) Studies : Modify substituents (e.g., thiophene vs. phenyl groups) to isolate contributions to activity .
Q. What challenges arise in designing multi-step syntheses for derivatives, and how can reaction engineering principles address them?
- Challenges : Low yields in cross-coupling steps (e.g., Suzuki reactions for thiophene attachment), competing side reactions, and purification complexity .
- Solutions :
- Flow Reactors : Enhance heat/mass transfer for exothermic steps (e.g., chloroacetyl chloride additions) .
- Process Simulation : Use Aspen Plus or COMSOL to model reaction kinetics and optimize parameters (e.g., temperature gradients, solvent ratios) .
- Automated High-Throughput Screening : Rapidly test catalysts (e.g., Pd/C for couplings) and solvent systems to maximize yield .
Q. How does the thiophene-pyrazole-acetamide scaffold influence supramolecular interactions in material science applications?
The thiophene moiety enables π-π stacking in polymer matrices, while the pyrazole N-H group participates in hydrogen bonding. These interactions enhance thermal stability (TGA decomposition >250°C) and optoelectronic properties (UV-Vis λmax ~300–350 nm) . Co-crystallization studies (e.g., with benzopyranone derivatives) reveal layered architectures via CH-π interactions, relevant for organic semiconductors .
Data Contradiction Analysis
Q. Why do experimental and computational HOMO-LUMO values sometimes diverge, and how can researchers reconcile these differences?
Discrepancies arise from solvent effects (implicit vs. explicit solvation models) or basis set limitations in DFT. For example, gas-phase calculations may overestimate HOMO-LUMO gaps by 0.5–1.0 eV compared to experimental UV-Vis data. Hybrid functionals (e.g., B3LYP-D3) with polarizable continuum models (PCM) improve accuracy .
Methodological Resources
- Synthesis Optimization : Refer to ICReDD’s computational-experimental feedback loop for reaction design .
- Spectroscopic Libraries : PubChem and EPA DSSTox provide reference NMR/IR spectra for validation .
- Process Engineering : CRDC 2020 guidelines outline reactor design and separation technologies for scalable synthesis .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
